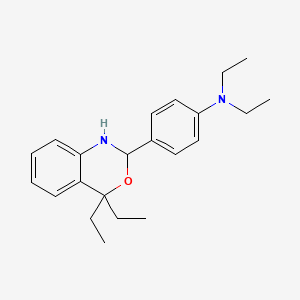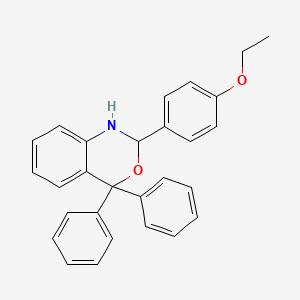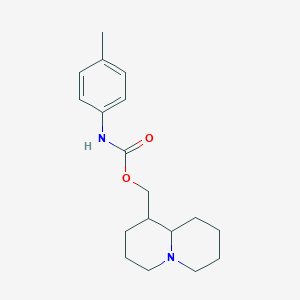
4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline
Descripción general
Descripción
4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline is a chemical compound that is widely used in scientific research. It is a benzoxazine derivative that has been shown to have significant biological activity.
Mecanismo De Acción
The mechanism of action of 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the production of pro-inflammatory cytokines and to activate antioxidant enzymes. It also appears to modulate the activity of various enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline are diverse. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neurodegeneration. It has also been demonstrated to have anti-cancer effects, including the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline in lab experiments is its potency and specificity. It has been shown to have potent biological activity and to act on specific signaling pathways in cells. Additionally, it is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline in lab experiments is its potential toxicity. While it has been shown to be relatively safe at low concentrations, higher doses may cause adverse effects. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it may have potential as an anti-cancer agent, particularly in combination with other drugs.
Another area of interest is the development of new synthetic methods for 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline. This could lead to the development of more potent and specific analogs with improved biological activity.
Conclusion:
In conclusion, 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline is a chemical compound with significant biological activity. It has been extensively studied for its anti-inflammatory, antioxidant, and neuroprotective properties, as well as its potential as a therapeutic agent for the treatment of various diseases. While there are limitations to its use in lab experiments, it remains a promising compound for future research.
Aplicaciones Científicas De Investigación
4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline has been extensively studied for its biological activity. It has been shown to have potent anti-inflammatory and antioxidant properties. Additionally, it has been demonstrated to have neuroprotective effects and to improve cognitive function. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
4-(4,4-diethyl-1,2-dihydro-3,1-benzoxazin-2-yl)-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-5-22(6-2)19-11-9-10-12-20(19)23-21(25-22)17-13-15-18(16-14-17)24(7-3)8-4/h9-16,21,23H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHNMFAIGVYECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=C(C=C3)N(CC)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4294259.png)
![3-cyclopropyl-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4294272.png)
![4-hydroxy-3-(2-hydroxyethyl)-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4294276.png)
![3-methyl-12-(2-methylphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294293.png)
![3-methyl-12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294297.png)
![12-biphenyl-4-yl-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294305.png)
![N-butyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B4294323.png)


![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4294354.png)


![3-{4-[chloro(difluoro)methoxy]phenyl}-N-(2-chlorophenyl)-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4294370.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B4294376.png)